2-Chloro-4-iodo-1H-indole-3-carbaldehyde

Description

Molecular Structure and Nomenclature

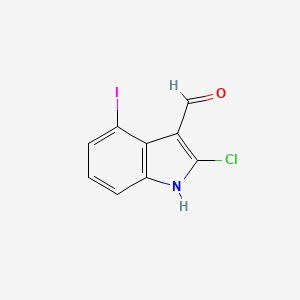

2-Chloro-4-iodo-1H-indole-3-carbaldehyde exhibits a complex molecular architecture that exemplifies the structural diversity achievable within halogenated indole derivatives. The compound possesses the molecular formula C₉H₅ClINO and a molecular weight of 305.4996 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1H-Indole-3-carboxaldehyde, 2-chloro-4-iodo-, which precisely indicates the substitution pattern on the indole core structure.

The molecular structure features a bicyclic indole framework comprising a fused benzene and pyrrole ring system. The aldehyde functional group occupies the 3-position of the indole nucleus, while halogen substituents are strategically positioned at the 2-position (chlorine) and 4-position (iodine). This substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity profile and synthetic utility. The Chemical Abstracts Service has assigned registry number 1203898-06-9 to this compound, providing a definitive identifier for database searches and regulatory purposes.

Table 1: Molecular Properties of this compound

The stereochemical configuration reveals that the compound maintains planarity across the indole ring system, with the aldehyde group extending from the plane of the heterocycle. The presence of both electron-withdrawing halogen substituents and the formyl group creates a highly polarized molecular structure that contributes to its distinctive chemical behavior. The InChI identifier (InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H) provides a standardized representation of the molecular connectivity.

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of indole chemistry research, which has its foundations in the pioneering work of Adolf Baeyer in the late 19th century. Baeyer's investigations into indigo dye chemistry led to the structural elucidation of the indole nucleus and established the fundamental understanding of this heterocyclic system. The subsequent evolution of indole chemistry has been characterized by increasingly sophisticated approaches to functionalization and derivatization.

The synthesis of polyhalogenated indole derivatives represents a relatively recent advancement in heterocyclic chemistry, driven by the recognition that multiple halogen substituents can serve as versatile handles for site-selective cross-coupling reactions. The development of methodologies for introducing both chlorine and iodine substituents onto the indole framework required overcoming significant synthetic challenges related to regioselectivity and functional group compatibility. Contemporary synthetic approaches have leveraged advances in halogenation chemistry and protecting group strategies to access these complex structures.

The emergence of this compound as a commercially available research chemical reflects the growing demand for sophisticated building blocks in pharmaceutical and materials chemistry. The compound's availability through specialized chemical suppliers demonstrates the maturation of synthetic methodologies for its preparation and the recognition of its potential utility in advanced synthetic applications. The assignment of standardized identifiers and the establishment of quality specifications indicate the compound's transition from a specialized research target to a recognized synthetic intermediate.

Position in Indole Chemistry Research

This compound occupies a distinctive position within the landscape of indole chemistry research, representing the convergence of multiple important synthetic themes. The compound exemplifies the sophisticated level of functionalization achievable on the indole core while maintaining the inherent reactivity that makes indole derivatives valuable synthetic intermediates. Recent research has demonstrated that polyhalogenated indoles bearing multiple different halogens offer unique opportunities for sequential functionalization through site-selective cross-coupling strategies.

The aldehyde functionality at the 3-position provides additional synthetic versatility, as this position is known to be highly reactive toward a variety of nucleophilic and electrophilic transformations. Research has shown that indole-3-carboxaldehydes serve as key intermediates in the synthesis of more complex heterocyclic systems, including quinazolinones and other fused ring structures. The combination of the reactive aldehyde group with the halogen substituents creates a multifunctional platform for diverse synthetic elaborations.

Contemporary research in indole chemistry has increasingly focused on the development of mild, selective methodologies for functionalization that preserve sensitive functional groups. The presence of both chlorine and iodine substituents in this compound allows for differential reactivity based on the known hierarchy of halogen reactivity in cross-coupling reactions. Iodine typically undergoes oxidative addition more readily than chlorine, enabling sequential functionalization strategies that can install different substituents at the two halogenated positions.

Table 2: Comparative Analysis of Related Halogenated Indole-3-carboxaldehydes

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₅ClINO | 305.50 | 1203898-06-9 | Dual halogenation (Cl, I) |

| 2-Chloro-1H-indole-3-carbaldehyde | C₉H₆ClNO | 179.60 | 5059-30-3 | Monohalogenation (Cl) |

| 4-Iodo-1H-indole-3-carbaldehyde | C₉H₆INO | 271.05 | 72527-73-2 | Monohalogenation (I) |

| 3-Iodo-1H-indole-2-carbaldehyde | C₉H₆INO | 271.05 | 176327-44-9 | Alternative substitution pattern |

The strategic importance of this compound within indole research is further highlighted by its potential role in the synthesis of biologically active molecules. The indole nucleus is ubiquitous in natural products and pharmaceutical agents, and the ability to introduce multiple functional handles through halogenation provides access to structural diversity that would be difficult to achieve through other means.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its immediate synthetic utility to encompass broader themes in contemporary organic chemistry. The compound represents an exemplar of the sophisticated molecular architecture that can be achieved through modern synthetic methodologies while maintaining the fundamental reactivity patterns that make heterocycles valuable building blocks. Research in heterocyclic chemistry has increasingly emphasized the development of compounds that combine multiple reactive sites with complementary reactivity profiles.

The polyhalogenated nature of this compound aligns with current research trends focused on site-selective functionalization strategies. Contemporary heterocyclic chemistry research has demonstrated that compounds bearing multiple identical or different halogen substituents can serve as platforms for sequential cross-coupling reactions, enabling the construction of complex molecular architectures through iterative bond-forming processes. The differential reactivity of chlorine and iodine substituents provides a foundation for developing selective synthetic sequences.

Recent advances in transition metal catalysis have expanded the synthetic potential of halogenated heterocycles, with particular emphasis on iron-catalyzed processes that offer sustainable alternatives to traditional palladium-based methodologies. Research has shown that iron complexes can effectively catalyze carbon-hydrogen functionalization reactions of indole derivatives, providing environmentally friendly approaches to complex molecule synthesis. The compatibility of halogenated indoles with these emerging catalytic systems enhances their value as synthetic intermediates.

The compound's role in heterocyclic research is further enhanced by its potential participation in multicomponent reaction sequences. Contemporary research has demonstrated that indole-3-carboxaldehydes can serve as key components in multicomponent reactions that enable rapid access to complex polycyclic structures. The additional halogen substituents in this compound provide opportunities for further functionalization of the initial multicomponent reaction products.

The availability of this compound as a research chemical facilitates its incorporation into systematic studies of structure-activity relationships and synthetic methodology development. The standardized preparation and characterization of this compound enable reproducible research outcomes and support the development of reliable synthetic protocols. The compound's inclusion in commercial chemical catalogs reflects its recognition as a valuable tool for advancing heterocyclic chemistry research.

Properties

IUPAC Name |

2-chloro-4-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBRVYKQFLZVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267724 | |

| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203898-06-9 | |

| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the direct halogenation of 1H-indole-3-carbaldehyde using chlorine and iodine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various indole derivatives, such as 2-chloro-4-iodo-1H-indole-3-carboxylic acid (from oxidation), 2-chloro-4-iodo-1H-indole-3-ol (from reduction), and 2-chloro-4-iodo-1H-indole-3-amine (from substitution).

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the potential of indole derivatives, including 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, as anticancer agents. The compound can be used as a precursor in the synthesis of more complex indole-based structures that exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, including strains resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

Synthesis of Indazole Derivatives

This compound serves as a valuable intermediate for synthesizing indazole derivatives through various reactions such as nitrosation and condensation. These derivatives are being explored for their bioactive properties, particularly as kinase inhibitors, which are crucial in treating diseases like cancer and diabetes .

Functionalization Reactions

The compound can undergo functionalization reactions to introduce various substituents at different positions on the indole ring. This versatility allows chemists to tailor the properties of the resulting compounds for specific applications, including drug development and material science .

Organic Electronics

In material science, this compound has potential applications in organic electronics due to its ability to form conductive films and its role as a building block for organic semiconductors. Research suggests that indole derivatives can enhance the performance of organic photovoltaic devices by improving charge transport properties .

Sensors

The compound's electronic properties make it suitable for use in sensor technologies, particularly in detecting environmental pollutants or biological markers. Its sensitivity can be enhanced through modification, allowing for the development of highly selective sensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Chloro-4-iodo-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The halogen atoms on the indole ring enhance its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Chloro-4-iodo-1H-indole-3-carbaldehyde and related indole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |

|---|---|---|---|---|---|

| This compound | 1203897-96-4 | C₉H₅ClINO | 305.50 | Cl (2), I (4), CHO (3) | High molecular weight; discontinued |

| 4-Iodo-1H-indole-3-carbaldehyde | 72527-73-2 | C₉H₆INO | 271.06 | I (4), CHO (3) | Lacks Cl at position 2 |

| 1H-Indole-4-carbaldehyde | 1074-86-8 | C₉H₇NO | 145.16 | CHO (4) | Non-halogenated; lower molecular weight |

| Indole-3-carboxaldehyde | 487-89-8 | C₉H₇NO | 145.15 | CHO (3) | Common precursor; no halogens |

| 5-Bromo-2-chloro-1H-indole-3-carbaldehyde | 1203898-06-9 | C₉H₅BrClNO | 258.51 | Br (5), Cl (2), CHO (3) | Bromine substitution at position 5 |

Key Observations:

Physicochemical Properties

- Molecular Weight and logP: The target compound (305.50 g/mol) has a significantly higher molecular weight than non-halogenated analogs like indole-3-carboxaldehyde (145.15 g/mol). This increases its logP (lipophilicity), making it more suitable for hydrophobic interactions in drug design . 1H-Indole-4-carbaldehyde (logP ~2.58) is less lipophilic than the target compound, which likely has a higher logP due to iodine’s hydrophobic character .

- Solubility: Non-halogenated derivatives (e.g., indole-3-carboxaldehyde) are more soluble in polar solvents like methanol, whereas halogenated analogs may require DMF or DMSO for dissolution .

Biological Activity

2-Chloro-4-iodo-1H-indole-3-carbaldehyde (CAS No. 1203898-06-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique indole structure that contributes to its biological activity. The presence of chlorine and iodine atoms in the structure enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Bacillus subtilis | 3.0 |

| Pseudomonas aeruginosa | 12.5 |

The compound exhibited a particularly low MIC against Staphylococcus aureus, indicating its potential as an effective antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The halogen substituents may enhance binding affinity to bacterial enzymes, leading to inhibition of growth.

Study on Antibacterial Efficacy

In a recent study, the efficacy of this compound was evaluated against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Assessment

Another research focused on the cytotoxic effects of the compound on human cell lines. The findings suggested that while the compound is effective against bacterial cells, it exhibits selective toxicity towards cancer cells, indicating potential applications in cancer therapy .

Research Findings and Implications

The diverse biological activities associated with this compound suggest its potential use in pharmaceuticals. Its ability to combat resistant bacterial strains and selectively target cancer cells positions it as a valuable compound in drug development.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against Gram-positive/negative bacteria |

| Cytotoxic | Selective toxicity towards cancer cells |

| Mechanism | Disruption of cell wall synthesis |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-iodo-1H-indole-3-carbaldehyde?

The synthesis typically involves sequential halogenation and aldehyde functionalization. A common approach is:

- Step 1 : Chlorination at the 2-position of indole using reagents like N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C.

- Step 2 : Regioselective iodination at the 4-position using iodine monochloride (ICl) or I₂ with an oxidizing agent (e.g., HIO₃) in acetic acid under reflux.

- Step 3 : Introduction of the aldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group (if pre-installed) using MnO₂ .

Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers characterize this compound’s purity and structural identity?

Q. What are the common reactivity patterns of the aldehyde and halogen substituents?

- Aldehyde group :

- Oxidation : Convert to carboxylic acid using KMnO₄ in acidic conditions.

- Reduction : Reduce to alcohol with NaBH₄ or LiAlH₄.

- Iodine substitution : Participate in Ullmann coupling (Cu catalyst) or Sonogashira cross-coupling (Pd/Cu) for C–C bond formation.

- Chlorine substitution : Less reactive than iodine but can undergo SNAr reactions with strong nucleophiles (e.g., amines) under basic conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation to avoid byproducts?

- Chlorination : Use steric/electronic directing groups. For example, a protecting group on the indole nitrogen (e.g., Boc) can direct chlorination to the 2-position.

- Iodination : Polar solvents (e.g., acetic acid) enhance electrophilic attack at the electron-rich 4-position. Kinetic vs. thermodynamic control can be modulated via temperature .

Validation : Compare reaction outcomes using DFT calculations (e.g., Gaussian software) to predict regioselectivity .

Q. What crystallographic strategies are effective for resolving structural ambiguities?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

Q. How can computational models predict the compound’s reactivity in complex reactions?

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Q. How can researchers evaluate the compound’s bioactivity in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.